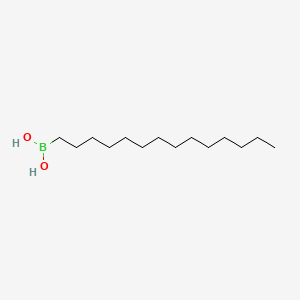

n-Tetradecylboronic acid

Description

BenchChem offers high-quality n-Tetradecylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Tetradecylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetradecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h16-17H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUAMUGSKSODIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393346 | |

| Record name | n-Tetradecylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100888-40-2 | |

| Record name | n-Tetradecylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-Tetradecylboronic acid chemical properties

An In-Depth Technical Guide to n-Tetradecylboronic Acid: Properties, Reactivity, and Applications

Introduction

n-Tetradecylboronic acid, also known as myristylboronic acid, is an organoboron compound featuring a 14-carbon alkyl chain attached to a boronic acid functional group [-B(OH)₂]. This unique amphiphilic structure, comprising a hydrophilic boronic acid head and a long, hydrophobic hydrocarbon tail, positions it as a molecule of significant interest in diverse scientific fields. While boronic acids, in general, are celebrated for their versatile reactivity in organic synthesis, the long alkyl chain of n-tetradecylboronic acid imparts specific physical properties that open up novel applications in materials science, surface engineering, and drug delivery. This guide provides a technical overview for researchers, scientists, and drug development professionals, detailing the core chemical properties, synthetic utility, and emerging applications of this compound, grounded in established scientific principles.

Core Chemical & Physical Properties

The fundamental properties of n-tetradecylboronic acid are dictated by its molecular structure. The boronic acid group is polar and capable of hydrogen bonding, while the tetradecyl chain is nonpolar and contributes to van der Waals interactions.

| Property | Value | Reference |

| CAS Number | 100888-40-2 | [1][2][3] |

| Molecular Formula | C₁₄H₃₁BO₂ | [1][4] |

| Molecular Weight | 242.21 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 74-76 °C (decomposes) | [1] |

| Boiling Point | 360.9 ± 25.0 °C (Predicted) | [1] |

| Density | 0.875 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 172.1 °C | [1] |

The significant length of the C14 alkyl chain renders the molecule largely insoluble in water but soluble in many organic solvents. This amphiphilic character is a key driver for its use in applications requiring molecular self-assembly, such as the formation of monolayers on various surfaces.

Reactivity and Synthetic Utility

The synthetic value of n-tetradecylboronic acid is primarily derived from the reactivity of the boronic acid moiety, which serves as a versatile building block in several cornerstone cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5][6] This reaction is exceptionally robust, tolerates a wide variety of functional groups, and the boronic acid reagents are generally stable and have low toxicity.[7] In this context, n-tetradecylboronic acid can be used to introduce the long C14 alkyl chain into complex aromatic or vinylic systems.

Generalized Catalytic Cycle: The mechanism involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, typically requiring activation by a base.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Sources

- 1. echemi.com [echemi.com]

- 2. N-TETRADECYLBORONIC ACID | 100888-40-2 [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. PubChemLite - N-tetradecylboronic acid (C14H31BO2) [pubchemlite.lcsb.uni.lu]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

n-Tetradecylboronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of n-Tetradecylboronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic methodologies for producing n-tetradecylboronic acid, a valuable long-chain alkylboronic acid. Boronic acids and their derivatives are critical building blocks in organic chemistry and medicinal chemistry, serving as key intermediates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and as pharmacophores in drug discovery.[1] The long alkyl chain of n-tetradecylboronic acid imparts significant lipophilicity, making it a compound of interest for applications in membrane interactions, sensor development, and as a precursor for complex lipidated molecules.

This document moves beyond a simple recitation of steps, delving into the causal chemistry behind the protocols. It is designed for researchers, scientists, and drug development professionals who require not only a reproducible method but also a deep understanding of the reaction principles to facilitate troubleshooting and adaptation.

Strategic Approaches to n-Tetradecylboronic Acid Synthesis

Two primary, field-proven strategies dominate the synthesis of simple alkylboronic acids: the Grignard reagent pathway and the hydroboration pathway. The choice between them often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

-

The Grignard Reagent Pathway: This classic organometallic approach involves the reaction of a pre-formed n-tetradecylmagnesium halide with a boron electrophile. It is a robust and often high-yielding method.

-

The Hydroboration Pathway: This route utilizes the anti-Markovnikov addition of a borane reagent across the double bond of a terminal alkene (1-tetradecene).[2][3] It is prized for its exceptional regioselectivity.

The following sections will provide a detailed exploration of both methodologies, complete with step-by-step protocols, mechanistic insights, and comparative analysis.

Method 1: Synthesis via Grignard Reagent

This is arguably the most common and direct method, starting from the corresponding alkyl halide. The core principle involves the nucleophilic attack of the Grignard reagent's carbanion on an electron-deficient boron atom of a borate ester or borane.[4][5] The use of pinacolborane as the boron source is particularly advantageous as it directly yields the corresponding pinacol boronate ester, a stable, crystalline, and easily purified intermediate.[6][7]

Mechanistic Rationale

The reaction proceeds via the formation of a tetracoordinate borohydride intermediate. This intermediate then rapidly eliminates hydridomagnesium bromide to furnish the stable boronic ester.[4][7] The use of an ethereal solvent like tetrahydrofuran (THF) is critical, as it solvates the magnesium ion, stabilizing the Grignard reagent and facilitating its formation and reactivity. Anhydrous conditions are absolutely mandatory, as Grignard reagents are potent bases that react readily with protic sources like water, which would quench the reagent and halt the reaction.

Visualized Workflow: Grignard Pathway

Caption: Workflow for n-Tetradecylboronic Acid synthesis via the Grignard pathway.

Detailed Experimental Protocol

Materials:

-

1-Bromotetradecane

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Pinacolborane (HBpin)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (2 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of dry nitrogen.

-

Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Cover with anhydrous THF and add a small crystal of iodine. In the dropping funnel, place 1-bromotetradecane (1.0 eq) dissolved in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete consumption of the magnesium. Cool the resulting grey, cloudy solution to room temperature.

-

Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add pinacolborane (1.1 eq) dropwise via syringe or dropping funnel. The reaction is exothermic; maintain the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Hydrolysis and Workup: Cool the reaction mixture again to 0 °C and slowly quench by adding 2 M HCl. Stir vigorously for 30 minutes. The intermediate pinacol ester will hydrolyze to the boronic acid, and magnesium salts will dissolve in the aqueous layer.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a hexane/water mixture to afford pure n-tetradecylboronic acid as a white, waxy solid.

Method 2: Synthesis via Hydroboration-Hydrolysis

This elegant method leverages the hydroboration reaction, first reported by H.C. Brown, to form a C-B bond with impeccable regioselectivity.[2] For a terminal alkene like 1-tetradecene, the boron atom adds exclusively to the terminal carbon (anti-Markovnikov addition), a result of both steric and electronic effects in the four-centered transition state.[3] The resulting trialkylborane is then hydrolyzed to yield the boronic acid.

Mechanistic Rationale

The reaction begins with the electrophilic addition of borane (BH₃), often used as a stable complex with THF (BH₃·THF), across the C=C double bond. The boron adds to the less substituted carbon, and a hydride shifts to the more substituted carbon in a concerted, syn-addition fashion.[3] This process repeats until all B-H bonds are consumed, forming a tri(n-tetradecyl)borane intermediate. This intermediate is typically not isolated. Subsequent hydrolysis, often under acidic conditions, cleaves the C-B bonds to form the desired boronic acid.

Visualized Workflow: Hydroboration Pathway

Caption: Workflow for n-Tetradecylboronic Acid synthesis via the Hydroboration pathway.

Detailed Experimental Protocol

Materials:

-

1-Tetradecene

-

Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (2 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a septum.

-

Hydroboration: To the flask, add 1-tetradecene (1.0 eq) and anhydrous THF. Cool the solution to 0 °C under a nitrogen atmosphere.

-

Add the BH₃·THF solution (0.35 eq, to account for the 3:1 stoichiometry) dropwise via syringe over 30 minutes, keeping the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Hydrolysis and Workup: Cool the reaction mixture back to 0 °C. Cautiously add water dropwise to quench any unreacted borane. Then, add 2 M HCl and stir the biphasic mixture vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: The resulting crude solid can be purified by recrystallization from hexane to yield pure n-tetradecylboronic acid.

Comparative Analysis and Data

| Parameter | Grignard Reagent Method | Hydroboration Method |

| Starting Material | 1-Bromotetradecane | 1-Tetradecene |

| Key Reagents | Mg, Pinacolborane | BH₃·THF |

| Regioselectivity | Defined by starting halide | Anti-Markovnikov (>99%)[4] |

| Key Conditions | Strictly anhydrous, reflux | Anhydrous, 0°C to RT |

| Common Byproducts | Wurtz coupling products (R-R) | Over-reduction (alkane) if not controlled |

| Typical Yields | 75-90% | 80-95% |

| Advantages | High yield, uses common halides | Excellent selectivity, mild conditions |

| Disadvantages | Sensitive to moisture, initiation can be tricky | Borane reagents are pyrophoric |

Product Characterization: A Self-Validating System

Confirmation of the final product's identity and purity is paramount. The following data provides a benchmark for validation.

| Analysis Technique | Expected Result for n-Tetradecylboronic Acid |

| ¹H NMR (CDCl₃) | δ ~2.2 (br s, 2H, -B(OH)₂), δ ~1.5-1.6 (m, 2H, -CH₂-CH₂-B), δ 1.2-1.4 (m, 22H, -(CH₂)₁₁-), δ 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~30 (C attached to B, broad due to quadrupolar relaxation), signals between δ 22-34 for the alkyl chain, δ ~14.1 (-CH₃) |

| ¹¹B NMR (CDCl₃) | δ ~33 (broad singlet, characteristic of an alkylboronic acid) |

| Mass Spec (ESI-) | [M-H]⁻ expected at m/z 241.25 |

| Melting Point | ~98-102 °C |

Safety and Handling Considerations

-

Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and techniques.

-

Borane Reagents (BH₃·THF): Flammable and react violently with water, releasing flammable hydrogen gas. Handle in a well-ventilated fume hood under an inert atmosphere.

-

Solvents: THF and diethyl ether are highly flammable. Ensure no ignition sources are present.

By understanding the chemical principles, adhering to the detailed protocols, and rigorously characterizing the final product, researchers can confidently and safely synthesize high-purity n-tetradecylboronic acid for advanced applications in science and drug development.

References

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

-

Current Organic Synthesis. (n.d.). Alkylboronate Synthesis Based on Transition Metal-Catalyzed Hydroboration. Retrieved from [Link]

-

Catarina, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5849. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

- Singaram, B., & Zettler, M. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. (U.S. Patent No. WO2013016185A1). Google Patents.

-

Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz Electronic Theses and Dissertations. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

-

Ahmad, I., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(2), 234. Available at: [Link]

-

Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

An In-depth Technical Guide to Myristylboronic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Myristylboronic acid, also known as n-tetradecylboronic acid, is a long-chain alkylboronic acid that is emerging as a molecule of interest in various scientific and biomedical fields. Its unique structure, combining a fourteen-carbon hydrophobic tail with a hydrophilic boronic acid headgroup, imparts amphiphilic properties that are being explored in drug delivery systems, particularly in the formation of functionalized liposomes. Furthermore, the boronic acid moiety offers a versatile chemical handle for sensing applications, most notably for the detection of saccharides such as glucose. This technical guide provides a comprehensive overview of the structure, formula, and known properties of myristylboronic acid. It details synthetic strategies, characterization methodologies, and explores its current and potential applications in research and drug development, supported by established protocols and scientific literature.

Molecular Structure and Chemical Formula

Myristylboronic acid is an organoboron compound characterized by a saturated fourteen-carbon alkyl chain attached to a boronic acid functional group [-B(OH)₂].

Chemical Formula: C₁₄H₃₁BO₂

Synonyms: n-Tetradecylboronic acid, 1-Tetradecaneboronic acid

CAS Number: 100888-40-2

The structure of myristylboronic acid imparts amphiphilic characteristics. The long tetradecyl chain is hydrophobic, while the boronic acid group is polar and capable of forming hydrogen bonds. This dual nature is a key determinant of its physical properties and applications.

Table 1: Core Chemical and Physical Properties of Myristylboronic Acid

| Property | Value | Source/Comment |

| Molecular Formula | C₁₄H₃₁BO₂ | [1] |

| Molecular Weight | 242.21 g/mol | Calculated |

| CAS Number | 100888-40-2 | [1] |

| Appearance | White to off-white solid | Expected based on analogous long-chain alkyl compounds. |

| Melting Point | 96-98 °C | Data for the analogous tetradecylphosphonic acid.[2][3] Specific experimental data for myristylboronic acid is not readily available. |

| Solubility | Insoluble in water. Soluble in polar organic solvents such as ethanol, DMSO, and THF. | Expected behavior based on its structure and data for analogous compounds.[2][3][4] |

| pKa | ~8-10 | Expected range for an alkylboronic acid in aqueous solution.[5] |

Synthesis of Myristylboronic Acid

The synthesis of alkylboronic acids can be achieved through several established synthetic routes. The choice of method often depends on the starting materials and desired scale. Two common and effective methods for preparing myristylboronic acid are through the use of a Grignard reagent or via hydroboration-oxidation of a terminal alkene.

Synthesis via Grignard Reagent

This classic method involves the reaction of a Grignard reagent, prepared from 1-bromotetradecane, with a trialkyl borate ester, followed by acidic hydrolysis.

Caption: Grignard-based synthesis of myristylboronic acid.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromotetradecane in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. The formation of the Grignard reagent, tetradecylmagnesium bromide, is typically indicated by a gentle reflux and the disappearance of the magnesium.

-

Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF. Stir the reaction mixture at -78 °C for several hours.

-

Hydrolysis: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis via Hydroboration-Oxidation of 1-Tetradecene

This method provides an alternative route that proceeds with anti-Markovnikov regioselectivity.[6][7][8] The hydroboration of 1-tetradecene with a borane source, followed by an oxidative workup, yields the desired alkylboronic acid.

Caption: Hydroboration-oxidation synthesis of myristylboronic acid.

Experimental Protocol: Hydroboration-Oxidation

-

Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve 1-tetradecene in anhydrous THF. Cool the solution to 0 °C. Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise. Allow the reaction to warm to room temperature and stir for several hours to form the tri(tetradecyl)borane intermediate.

-

Oxidation and Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a solution of hydrogen peroxide, followed by an aqueous base (e.g., NaOH). Stir the mixture at room temperature.

-

Workup and Purification: Acidify the reaction mixture with an aqueous acid (e.g., HCl). Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product as described in the Grignard method.

Characterization of Myristylboronic Acid

The structure and purity of synthesized myristylboronic acid are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a long-chain alkylboronic acid is expected to show a characteristic triplet for the terminal methyl group around 0.9 ppm, a broad multiplet for the methylene (-(CH₂)₁₂-) chain between approximately 1.2-1.4 ppm, and a triplet for the methylene group adjacent to the boron atom at a slightly downfield shift. The B(OH)₂ protons may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will show a series of peaks corresponding to the fourteen carbons of the alkyl chain. The carbon atom directly bonded to the boron atom will be significantly affected and may be difficult to observe due to quadrupolar broadening by the boron nucleus.

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For an sp²-hybridized boronic acid, a single broad resonance is expected in the range of 27-33 ppm.[9][10]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of myristylboronic acid. Techniques like electrospray ionization (ESI) may be employed. The fragmentation pattern of alkylboronic acids can be complex, often showing the loss of water and fragmentation of the alkyl chain.[2][5][11] The molecular ion peak [M]+ or protonated molecule [M+H]+ at m/z 242 or 243, respectively, would be expected.

Applications in Research and Drug Development

The unique properties of myristylboronic acid make it a valuable tool in several areas of research, particularly in the development of drug delivery systems and biosensors.

Drug Delivery: Boronic Acid Functionalized Liposomes

The amphiphilic nature of myristylboronic acid allows for its incorporation into lipid bilayers to form functionalized liposomes. The boronic acid headgroups displayed on the liposome surface can interact with diol-containing molecules, such as carbohydrates on cell surfaces, enabling targeted drug delivery.[12][13]

Caption: Workflow for the preparation of boronic acid-functionalized liposomes.

Experimental Protocol: Liposome Preparation

-

Lipid Film Hydration: Co-dissolve phospholipids (e.g., phosphatidylcholine) and myristylboronic acid in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. Remove the solvent under reduced pressure to form a thin lipid film on the flask wall.

-

Hydration: Hydrate the lipid film with an aqueous buffer, which may contain the drug to be encapsulated. This process is typically done above the phase transition temperature of the lipids and results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[14]

The resulting liposomes present boronic acid moieties on their surface, which can be used for targeting or as a trigger for drug release in response to specific stimuli like changes in pH or the presence of certain carbohydrates.[13][14]

Biosensing: Glucose Detection

Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This property is extensively utilized in the development of sensors for saccharides, including glucose.[1][9][15][16][17][18][19][20][21] While much of the research has focused on arylboronic acids, the fundamental principle applies to alkylboronic acids as well.

The binding of glucose to myristylboronic acid can be coupled to a signal transduction mechanism, such as a change in fluorescence or a colorimetric response, to allow for the quantification of glucose levels.

Caption: Principle of glucose sensing using myristylboronic acid.

Safety and Handling

A specific Safety Data Sheet (SDS) for n-tetradecylboronic acid is not widely available. However, based on data for analogous boronic acids and long-chain alkyl compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can undergo dehydration to form boroxines, so storage in a desiccator may be appropriate.

-

Hazards: Boronic acids are generally considered to be of low toxicity. However, they can cause skin and eye irritation.[22]

Always consult the most up-to-date SDS for any chemical before use and perform a thorough risk assessment for any new experimental procedure.

Conclusion

Myristylboronic acid is a versatile molecule with significant potential in materials science and medicinal chemistry. Its amphiphilic nature makes it an attractive component for the design of sophisticated drug delivery vehicles, while its boronic acid functionality provides a reactive site for the development of targeted therapies and biosensors. As research in these areas continues to advance, it is anticipated that the applications of myristylboronic acid and other long-chain alkylboronic acids will expand, offering new solutions to challenges in drug development and diagnostics. Further research is warranted to fully characterize its physical properties and to develop optimized and scalable synthetic routes.

References

-

Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Molecules. Available at: [Link]

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Available at: [Link]

-

Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding. Chemical Communications. Available at: [Link]

-

11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

-

Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available at: [Link]

-

Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. Molecules. Available at: [Link]

-

Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]

-

A study of boronic acid based fluorescent glucose sensors. Journal of Fluorescence. Available at: [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

-

Bis-Boronic Acid Liposomes for Carbohydrate Recognition and Cellular Delivery. Bioconjugate Chemistry. Available at: [Link]

-

Safety Data Sheet: Tetradecylphosphonic acid. Carl Roth. Available at: [Link]

-

Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate. The Royal Society of Chemistry. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]

-

Boronic acid based anthracene dyes were designed, synthesized, and immobilized to solid phase, creating a continuous glucose sensor. PubMed. Available at: [Link]

-

Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors. Available at: [Link]

-

Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega. Available at: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available at: [Link]

-

Hydroboration-oxidation reaction. Wikipedia. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. ResearchGate. Available at: [Link]

-

Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding. Chemical Communications. Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available at: [Link]

-

SAFETY DATA SHEET - Chemos GmbH&Co.KG. Available at: [Link]

-

Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. Molecules. Available at: [Link]

-

Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of α,ε- N, N'-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance. International Journal of Molecular Sciences. Available at: [Link]

-

Butylboronic Acid | C4H11BO2 | CID 20479. PubChem. Available at: [Link]

-

Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Available at: [Link]

-

7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. National Institutes of Health. Available at: [Link]

-

Solubility of itaconic acid in different organic solvents: Experimental measurement and thermodynamic modeling. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. adichemistry.com [adichemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to n-Tetradecylboronic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of n-Tetradecylboronic Acid

n-Tetradecylboronic acid, a member of the versatile boronic acid family, is a long-chain alkylboronic acid that is gaining traction in the scientific community. While the broader class of boronic acids is well-established for its role in organic synthesis and as enzyme inhibitors, the specific applications of n-tetradecylboronic acid are an area of active investigation.[1] Its unique structural features, combining a hydrophilic boronic acid head with a long, lipophilic fourteen-carbon tail, suggest its potential utility in biological systems, particularly in targeting enzymes associated with lipid signaling pathways. This guide provides a comprehensive overview of the physicochemical properties of n-tetradecylboronic acid, its potential as an enzyme inhibitor, and a detailed experimental protocol for its evaluation.

Physicochemical Properties of n-Tetradecylboronic Acid

A thorough understanding of the physicochemical properties of n-tetradecylboronic acid is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₁BO₂ | |

| Molecular Weight | 242.21 g/mol | |

| Monoisotopic Mass | 242.24171 Da | |

| Appearance | White to off-white solid/crystalline powder | |

| Solubility | Insoluble in water. Soluble in ethanol, dimethyl sulfoxide, and dimethyl formamide. | |

| Stability | Stable under normal conditions |

The Role of Boronic Acids in Drug Discovery: A Mechanistic Overview

Boronic acids have emerged as a privileged scaffold in medicinal chemistry, largely due to the unique ability of the boron atom to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes.[2] This interaction can lead to potent and selective enzyme inhibition.

The boron atom in a boronic acid possesses an empty p-orbital, making it an excellent electrophile. In the aqueous environment of an enzyme's active site, the boronic acid can be attacked by a nucleophilic hydroxyl group from a serine residue, forming a tetrahedral boronate adduct. This adduct mimics the transition state of the enzymatic reaction, leading to competitive inhibition.[3]

Several boronic acid-containing drugs have been approved by the FDA, including Bortezomib, a proteasome inhibitor for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[1] These successes underscore the therapeutic potential of this class of compounds.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of n-tetradecylboronic acid in DMSO.

-

Prepare a stock solution of the substrate, arachidonoyl-p-nitroanilide, in DMSO.

-

Dilute the human recombinant FAAH in Tris-HCl buffer (pH 9.0) to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the FAAH enzyme solution to each well.

-

Add varying concentrations of n-tetradecylboronic acid (from the stock solution) to the wells. For control wells, add an equivalent volume of DMSO (vehicle).

-

Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes. The hydrolysis of the p-nitroanilide substrate releases p-nitroaniline, which absorbs light at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of n-tetradecylboronic acid relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion and Future Directions

n-Tetradecylboronic acid represents a molecule of significant interest for researchers in drug discovery. Its physicochemical properties, combined with the established role of boronic acids as enzyme inhibitors, make it a prime candidate for targeting serine hydrolases like FAAH. The provided experimental protocol offers a robust framework for evaluating its inhibitory potential. Further research is warranted to explore the in vivo efficacy, pharmacokinetic profile, and safety of n-tetradecylboronic acid, which will be crucial steps in determining its therapeutic viability.

References

-

Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4993. [Link]

-

PubChemLite. N-tetradecylboronic acid. [Link]

-

Polgár, T., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [Link]

-

Pessina, F., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2824. [Link]

-

Bortezomib. In DrugBank Online. [Link]

-

Vaborbactam. In DrugBank Online. [Link]

-

Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

-

Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764-776. [Link]

-

Fejér, K., et al. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 21(21), 8279. [Link]

-

Cascio, M. G., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7711. [Link]

-

Baker, S. J., et al. (2012). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry, 4(11), 1437-1451. [Link]

-

Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 4(6), 645-660. [Link]

-

Frezza, M., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1865. [Link]

-

Casida, J. E., & Quistad, G. B. (2005). Serine hydrolase targets of organophosphorus toxicants. Chemico-Biological Interactions, 157-158, 267-271. [Link]

-

Bachovchin, D. A., et al. (2012). Rapid development of a potent photo-triggered inhibitor of the serine hydrolase RBBP9. Chemical Science, 3(12), 3462-3467. [Link]

-

Kelemen, A. A., et al. (2020). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 8, 584. [Link]

-

Zografos, A. L., & Georgiadis, D. (2010). Tetramic and Tetronic Acids as Scaffolds in Bioinorganic and Bioorganic Chemistry. Bioinorganic Chemistry and Applications, 2010, 815297. [Link]

-

Roy, R., et al. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. Natural Product Reports, 31(9), 1170-1192. [Link]

-

Zhang, W., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(1), 34. [Link]

-

Keereweer, A. R., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Chemistry – A European Journal, e202400508. [Link]

-

El-Sayed, M. T., et al. (2021). Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents. Biomolecules, 11(1), 111. [Link]

-

Akçay, G., et al. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. Molecules, 28(8), 3362. [Link]

-

Noinaj, N., et al. (2013). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 57(9), 4351-4357. [Link]

-

Gill, G. S., et al. (2018). Tetrazole-based Inhibitors of the Bacterial Enzyme N-Succinyl-L,L-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics. OSTI.GOV, 1487847. [Link]

-

Leonardi, M., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(18), 4277. [Link]

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

-

Leon, M. D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

-

ResearchGate. Ag(I)-Promoted Suzuki—Miyaura Cross-Couplings of n-Alkylboronic Acids. [Link]

-

Zhou, H., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 12(11), 1835-1851. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of n-Tetradecylboronic Acid in Organic Solvents: A Comprehensive Technical Guide for Researchers

Introduction: Navigating the Nuances of Long-Chain Alkylboronic Acid Solubility

n-Tetradecylboronic acid, a 14-carbon alkylboronic acid, is a molecule of significant interest in materials science, organic synthesis, and drug delivery. Its unique structure, featuring a polar boronic acid head and a long, nonpolar alkyl tail, imparts amphiphilic properties that govern its behavior in solution. Understanding and controlling the solubility of n-tetradecylboronic acid is paramount for its effective application, influencing reaction kinetics, purification strategies, and the formulation of advanced materials.

This in-depth technical guide provides a comprehensive overview of the solubility of n-tetradecylboronic acid in organic solvents. While quantitative solubility data for this specific compound is not extensively documented in public literature, this guide synthesizes established principles of boronic acid chemistry, data from analogous long-chain alkylboronic acids, and field-proven experimental methodologies to empower researchers in their work. We will delve into the theoretical underpinnings of its solubility, the practical challenges encountered, and robust protocols for its empirical determination.

Physicochemical Properties of n-Tetradecylboronic Acid

A foundational understanding of the intrinsic properties of n-tetradecylboronic acid is essential to predict and interpret its solubility.

| Property | Value/Description | Source |

| Molecular Formula | C₁₄H₃₁BO₂ | |

| Molecular Weight | 242.21 g/mol | |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 74-76 °C (decomposes) | [3] |

| pKa | Expected to be in the range of 9-10, similar to other alkylboronic acids. This can be influenced by the solvent environment and the presence of diols. | [4] |

The significant feature of n-tetradecylboronic acid is its long alkyl chain, which dominates its molecular character, rendering it largely nonpolar. This has profound implications for its solubility, setting it apart from more commonly studied arylboronic acids.

The Critical Role of Solvent Selection: A Predictive Framework

The principle of "like dissolves like" is the cornerstone for predicting the solubility of n-tetradecylboronic acid. The long C₁₄ alkyl chain dictates a strong preference for nonpolar (lipophilic) organic solvents, while the polar boronic acid group allows for limited interaction with more polar molecules.

Predicted Solubility Profile of n-Tetradecylboronic Acid:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Causality |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The van der Waals forces between the tetradecyl chain and the aliphatic solvent molecules are the primary driving force for dissolution. The energetic penalty of disrupting the solvent-solvent interactions is low. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High to Moderate | The alkyl chain interacts favorably with the nonpolar aromatic rings. Pi-stacking interactions are not a significant factor for the solute. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Moderate to High | These solvents possess both nonpolar alkyl regions and a polar oxygen atom. They can solvate the alkyl chain while the oxygen can hydrogen bond with the boronic acid hydroxyl groups, enhancing solubility. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and can effectively solvate the alkyl chain. However, their ability to solvate the polar boronic acid head is less than that of ethers or alcohols. |

| Esters | Ethyl acetate | Low to Moderate | Similar to ethers, esters have both polar and nonpolar character, but are generally more polar, leading to a potential decrease in solubility for a long-chain alkylboronic acid. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low | While ketones are polar aprotic solvents, their polarity is generally too high to favorably solvate the long nonpolar tail of n-tetradecylboronic acid. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | The strong hydrogen-bonding network of the alcohol solvents would be significantly disrupted by the introduction of the large, nonpolar tetradecyl chain, making dissolution energetically unfavorable. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these are excellent solvents for many organic compounds, the high polarity is not ideal for the long alkyl chain. Some solubility may be observed due to the ability of these solvents to interact with the boronic acid moiety.[1][2] |

This predictive framework serves as a valuable starting point for solvent screening in any application involving n-tetradecylboronic acid.

Complicating Factors in Solution: Boroxine Formation and Self-Assembly

The solubility of boronic acids is not always a straightforward equilibrium between the solid and the solvated monomer. Two key phenomena can significantly impact the solution behavior of n-tetradecylboronic acid: boroxine formation and self-assembly.

The Boronic Acid-Boroxine Equilibrium

Boronic acids can undergo a reversible dehydration to form cyclic trimers known as boroxines.[5] This equilibrium is influenced by the solvent, temperature, and the presence of water.

Caption: The reversible equilibrium between n-tetradecylboronic acid and its corresponding boroxine.

Causality and Implications:

-

Solvent Polarity: In nonpolar, aprotic solvents, the equilibrium tends to favor the less polar boroxine. The removal of water, for instance, by azeotropic distillation, will drive the equilibrium towards the boroxine.

-

Impact on Solubility: The formation of the boroxine alters the polarity and steric bulk of the solute, which can either increase or decrease its solubility depending on the solvent. In many nonpolar organic solvents, the boroxine may be more soluble than the corresponding boronic acid.

-

Experimental Considerations: When determining the solubility of n-tetradecylboronic acid, it is crucial to be aware of the potential for boroxine formation. The measured "solubility" may represent the total concentration of both the boronic acid and its boroxine in equilibrium. Analytical techniques that can differentiate between these two species, such as NMR spectroscopy, are highly valuable.

Self-Assembly in Solution

The amphiphilic nature of n-tetradecylboronic acid can lead to self-assembly in certain solvents, forming aggregates such as micelles or reverse micelles.

Caption: Self-assembly of n-tetradecylboronic acid into micelles and reverse micelles.

Causality and Implications:

-

Driving Forces: In polar solvents, the hydrophobic effect drives the aggregation of the tetradecyl tails to minimize their contact with the solvent, forming micelles with a polar exterior. Conversely, in nonpolar solvents, the polar boronic acid heads may aggregate to form a polar core, resulting in reverse micelles.

-

Critical Micelle Concentration (CMC): Self-assembly typically occurs above a certain concentration known as the critical micelle concentration (CMC). Below the CMC, the compound exists primarily as monomers. The CMC is dependent on the solvent and temperature.

-

Impact on "Solubility": The formation of aggregates can lead to a significant increase in the apparent solubility of the compound. However, it is important to distinguish between true molecular solubility and the concentration at which the solution contains aggregates. Techniques like light scattering can be used to detect the presence of such aggregates.

Experimental Determination of Solubility: A Practical Guide

Given the lack of extensive published data, researchers often need to determine the solubility of n-tetradecylboronic acid experimentally. The following protocols provide robust methods for obtaining reliable solubility data.

The Shake-Flask Method (Equilibrium Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of n-tetradecylboronic acid to a known volume of the chosen organic solvent in a sealed, inert vial or flask. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred. The use of a syringe with a filter (e.g., 0.22 µm PTFE) is highly recommended.

-

Analysis: Determine the concentration of n-tetradecylboronic acid in the sampled supernatant using a suitable analytical method (see Section 5).

-

Replication: Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Self-Validation and Trustworthiness:

-

Verification of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is established.

-

Temperature Control: Precise temperature control is critical as solubility is temperature-dependent.

Caption: Workflow for the shake-flask method of solubility determination.

The Dynamic (Turbidimetric) Method

This method is useful for determining the temperature-dependent solubility.

Protocol:

-

Sample Preparation: Prepare a series of samples with known concentrations of n-tetradecylboronic acid in the desired solvent in sealed, transparent vials.

-

Heating and Cooling Cycle: Place the vials in a temperature-controlled bath equipped with a light source and a detector to measure the turbidity of the solution.

-

Dissolution Temperature: Slowly heat the samples while stirring until the solution becomes clear (the dissolution temperature).

-

Crystallization Temperature: Slowly cool the clear solution until the first signs of turbidity or crystallization appear (the crystallization temperature).

-

Data Analysis: The dissolution and crystallization temperatures for each concentration are recorded. A solubility curve (concentration vs. temperature) can then be constructed.

Causality and Experimental Choices:

-

Heating and Cooling Rates: Slow and controlled heating and cooling rates are essential to minimize supercooling or supersaturation effects and to obtain accurate equilibrium data.

-

Stirring: Continuous stirring is necessary to ensure homogeneity of the solution.

Analytical Methods for Concentration Determination

Accurate determination of the concentration of n-tetradecylboronic acid in the saturated solution is a critical step in solubility measurement.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive and specific method for quantifying the boron content in a sample.

Protocol:

-

Sample Preparation: The sampled supernatant is carefully diluted with a suitable solvent to a concentration within the linear range of the instrument.

-

Instrument Calibration: A calibration curve is generated using standard solutions of known boron concentration.

-

Analysis: The diluted sample is introduced into the plasma, and the emission intensity at a boron-specific wavelength is measured.

-

Concentration Calculation: The boron concentration in the original sample is calculated from the measured intensity using the calibration curve and accounting for the dilution factor.

Expertise and Experience:

-

Matrix Effects: The solvent matrix can influence the plasma conditions and the emission intensity. It is crucial to matrix-match the calibration standards with the solvent used for the solubility study to the greatest extent possible.

-

Interferences: Spectral interferences from other elements should be considered, although for a simple system of n-tetradecylboronic acid in an organic solvent, these are generally minimal.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify n-tetradecylboronic acid.

Protocol:

-

Method Development: A suitable HPLC method must be developed, including the choice of a column (typically a C18 column for reversed-phase chromatography), mobile phase, and detector (e.g., UV-Vis or mass spectrometry). Derivatization may be necessary for enhanced detection.

-

Calibration: A calibration curve is prepared by injecting standard solutions of known concentrations.

-

Sample Analysis: The filtered supernatant is injected into the HPLC system.

-

Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to the calibration curve.

Trustworthiness:

-

Peak Purity: It is important to ensure that the chromatographic peak corresponds solely to n-tetradecylboronic acid (and potentially its boroxine, which may have a different retention time). Mass spectrometry detection can confirm the identity of the eluting species.

Synthesis and Purification Considerations

The purity of the n-tetradecylboronic acid used in solubility studies is of utmost importance. Impurities can significantly affect the measured solubility.

Common Synthesis Route:

A typical synthesis involves the reaction of a Grignard reagent derived from 1-bromotetradecane with a trialkyl borate, followed by acidic hydrolysis.[4]

Purification Strategies:

-

Recrystallization: Recrystallization from a suitable solvent system is a common method for purifying boronic acids. Given the predicted solubility of n-tetradecylboronic acid, a mixed solvent system, such as an ether-hydrocarbon mixture, may be effective.

-

Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then hydrolyzed to release the purified boronic acid.[6]

Applications and the Importance of Solubility

The solubility of n-tetradecylboronic acid is a critical parameter in its various applications:

-

Drug Delivery: In the development of drug delivery systems, the solubility of the boronic acid-containing components in both aqueous and organic media is crucial for formulation and in vivo performance.[4][7][8][9][10]

-

Organic Synthesis: As a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its solubility in the reaction solvent directly impacts the reaction rate and yield.[6][11][12][13]

-

Materials Science: In the creation of self-assembled monolayers and other advanced materials, the ability to dissolve and control the concentration of n-tetradecylboronic acid is fundamental.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of n-tetradecylboronic acid in organic solvents. By combining theoretical predictions with robust experimental protocols and an awareness of the complicating factors of boroxine formation and self-assembly, researchers can effectively navigate the challenges associated with this important class of compounds. The methodologies and insights presented herein are designed to ensure scientific integrity and empower the user to generate reliable and reproducible solubility data, thereby accelerating research and development in the many fields where long-chain alkylboronic acids are poised to make a significant impact.

References

-

Qiu, Y., Zhang, Y., & Liu, Y. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3173–3184. [Link]

-

ResearchGate. Applications of boronic acids in organic synthesis. [Link]

-

Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. Journal of Drug Targeting. [Link]

-

Hall, D. G. (Ed.). (2012). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

-

Li, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Pharmaceutics, 15(6), 1639. [Link]

-

Chauhan, S., & Kumar, A. (2018). Boric acid in organic synthesis: scope and recent developments. Arkivoc, 2018(1), 346-371. [Link]

-

Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel. Polymers. [Link]

-

PubChem. n-Dodecylboronic acid. [Link]

-

da Silva, F. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

A pH-responsive drug nanovehicle constructed by reversible attachment of cholesterol to PEGylated poly(l-lysine) via catechol-boronic acid ester formation. Journal of Materials Chemistry B. [Link]

-

Semantic Scholar. Applications of boronic acids in organic synthesis. [Link]

-

PubChem. Butylboronic Acid. [Link]

-

Local Pharma Guide. CAS NO. 100888-40-2 | N-TETRADECYLBORONIC ACID | C14H31BO2. [Link]

-

PubChem. Nervonic Acid. [Link]

-

PubChemLite. n-Tetradecylboronic acid (C14H31BO2). [Link]

Sources

- 1. N-TETRADECYLPHOSPHONIC ACID | 4671-75-4 [chemicalbook.com]

- 2. 4671-75-4 CAS MSDS (N-TETRADECYLPHOSPHONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS NO. 100888-40-2 | N-TETRADECYLBORONIC ACID | C14H31BO2 [localpharmaguide.com]

- 4. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. n-Dodecylboronic acid | C12H27BO2 | CID 18184039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine ... - Google ブックス [books.google.co.jp]

- 7. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel | MDPI [mdpi.com]

- 10. A pH-responsive drug nanovehicle constructed by reversible attachment of cholesterol to PEGylated poly(l-lysine) via catechol-boronic acid ester formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

mechanism of boronic acid interaction with diols

An In-Depth Technical Guide to the Mechanism of Boronic Acid Interaction with Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, a class of organoboron compounds, have garnered significant attention across diverse scientific disciplines, particularly in the realms of biomaterials, diagnostics, and therapeutics.[1][2] Their utility stems from a unique and highly specific interaction: the formation of reversible covalent bonds with 1,2- and 1,3-diols. This interaction is the cornerstone of their application in sensors for saccharides, drug delivery systems, and self-healing hydrogels.[1][2][3] This guide provides a comprehensive exploration of the fundamental mechanism governing the interaction between boronic acids and diols, offering insights into the kinetics, thermodynamics, and critical factors that influence this dynamic equilibrium. A thorough understanding of these principles is paramount for the rational design of novel boronic acid-based technologies.

The Core Mechanism: Reversible Boronate Ester Formation

The interaction between a boronic acid and a diol is a reversible condensation reaction that results in the formation of a cyclic boronate ester.[3] Boronic acids act as Lewis acids due to the electron-deficient boron atom.[4][5] In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form through the addition of a hydroxyl group from water.[4][5]

The reaction with a diol can proceed through pathways involving both the trigonal and tetrahedral forms of the boronic acid, leading to the formation of neutral and anionic boronate esters, respectively.[4] The overall equilibrium is a complex interplay of these species.

Key Steps in the Interaction:

-

Initial Association: The boronic acid and the diol associate in solution.

-

Nucleophilic Attack: A hydroxyl group from the diol acts as a nucleophile, attacking the electrophilic boron atom of the boronic acid.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Ring Closure and Water Elimination: A second hydroxyl group of the diol displaces a hydroxyl group from the boron, leading to the formation of a five- or six-membered cyclic boronate ester and the elimination of water.

This process is reversible, and the boronate ester can be hydrolyzed back to the boronic acid and the diol. The rates of both the forward (esterification) and reverse (hydrolysis) reactions are crucial in determining the overall dynamics of the system.[3]

Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.

Factors Influencing the Boronic Acid-Diol Interaction

The equilibrium and kinetics of boronate ester formation are highly sensitive to several factors. A comprehensive understanding of these allows for the precise tuning of the interaction for specific applications.[6]

pH and Boronic Acid pKa

The pH of the solution is arguably the most critical factor governing the interaction. It dictates the ionization state of both the boronic acid and the resulting boronate ester.[1][6]

-

Boronic Acid Ionization: Boronic acids are weak Lewis acids with pKa values typically around 9.[7] However, this can be modulated by introducing electron-withdrawing or -donating substituents on the aromatic ring, with pKa values ranging from approximately 4.0 to 10.[8] At a pH below its pKa, the neutral trigonal form of the boronic acid predominates. As the pH approaches and exceeds the pKa, the anionic tetrahedral boronate form becomes more prevalent.[4]

-

Optimal Binding pH: The maximum formation of boronate esters is often observed at a pH that is between the pKa of the boronic acid and the pKa of the diol.[1] More recent computational studies suggest that the rate of ester formation reaches a maximum at a pH close to the pKa of the boronic acid, where there is a significant concentration of both the neutral acid and its conjugate base.[9] This is because the reaction can proceed through different pathways, and the relative contributions of these pathways are pH-dependent.[9]

-

Mechanism at Different pH: At lower pH, the reaction is thought to proceed primarily through the attack of the diol on the neutral, trigonal boronic acid.[5][8] As the pH increases, the concentration of the more nucleophilic diolate anion increases, but the concentration of the reactive trigonal boronic acid decreases, leading to a complex pH-rate profile.[8] The anionic tetrahedral boronate is less reactive towards diols.[5]

Caption: Influence of pH on the equilibrium and reactive species of boronic acid.

Diol Structure

The structure of the diol plays a significant role in the stability of the resulting boronate ester.[1][6]

-

Diol Type: 1,2- and 1,3-diols are the primary binding partners for boronic acids.[1] Catechols, which are aromatic 1,2-diols, generally exhibit high binding constants, even at relatively low pH, due to the acidity of their hydroxyl groups and their planar nature.[1][2]

-

Stereochemistry and Conformation: The relative orientation of the hydroxyl groups is critical. Diols with a syn-periplanar conformation, where the hydroxyl groups are eclipsed, form more stable esters than those with an anti conformation. For example, boronic acids show a higher affinity for the furanose form of sugars, which can adopt this syn conformation, compared to the pyranose form.[8]

-

Steric Hindrance: Steric bulk on the diol can hinder the approach to the boron center, reducing the binding affinity.[1][2]

Boronic Acid Substituents

The electronic and steric properties of the substituents on the boronic acid can significantly impact its reactivity.

-

Electronic Effects: Electron-withdrawing groups on an arylboronic acid increase its Lewis acidity, lowering its pKa and generally increasing the binding affinity for diols at a given pH.[8] Conversely, electron-donating groups decrease acidity and binding affinity.

-

Intramolecular Catalysis: Certain substituents can facilitate the binding process. For instance, an ortho-aminomethyl group can act as an intramolecular general acid-catalyst, accelerating the departure of the leaving group and thereby enhancing both the thermodynamics and kinetics of boronate ester formation.[10]

Solvent and Buffer Composition

The reaction medium can also influence the boronic acid-diol interaction.

-

Solvent Polarity: The reaction is typically performed in aqueous solutions. The polarity of the solvent can affect the stability of the charged species involved in the equilibrium.

-

Buffer Effects: The composition and concentration of the buffer can impact the binding affinity.[3] Some buffer components may compete with the diol for binding to the boronic acid or may catalyze the hydrolysis of the boronate ester.[3] For example, phosphate anions have been shown to increase the dissociation rate of some boronate esters.[3]

Kinetics and Thermodynamics of the Interaction

The dynamic nature of the boronic acid-diol interaction is defined by its kinetics (the rates of ester formation and hydrolysis) and thermodynamics (the binding affinity or equilibrium constant).[3]

Kinetics: The "On" and "Off" Rates

The rates of association (kon) and dissociation (koff) determine how quickly the system reaches equilibrium. These rates can be measured using techniques like stopped-flow fluorescence spectroscopy.[4] The observed rate constant (kobs) is a function of both kon and koff, as well as the concentration of the diol.[4] The kinetics of boronate ester formation are complex and can involve multiple pathways and intermediates.[4]

Thermodynamics: Binding Affinity (Ka)

The binding affinity, or association constant (Ka), is a measure of the strength of the interaction at equilibrium. It is the ratio of the forward and reverse rate constants (Ka = kon/koff). A higher Ka indicates a more stable boronate ester. Binding constants can be determined using various methods, including fluorescence spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry.[1] A common method involves a competitive binding assay with a fluorescent reporter dye like Alizarin Red S (ARS), which is a catechol that fluoresces upon binding to a boronic acid.[1][2][11]

Experimental Protocols

Determination of Boronic Acid pKa by UV-Vis Spectrophotometry

Causality: The UV absorbance spectrum of a boronic acid changes as it transitions from the neutral trigonal form to the anionic tetrahedral form.[1] By monitoring this change as a function of pH, the pKa can be determined.

Methodology:

-

Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the boronic acid.

-

Add a small aliquot of the boronic acid stock solution to each buffer solution to a final constant concentration.

-

Measure the UV-Vis absorbance spectrum (e.g., from 200-300 nm) for each sample.

-

Plot the absorbance at a wavelength that shows a significant change versus the pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa.[12]

Determination of Diol Binding Constants by Competitive Fluorescence Assay

Causality: The binding of a non-fluorescent diol to a boronic acid-ARS complex will displace the fluorescent ARS, causing a decrease in fluorescence intensity. This change can be used to calculate the binding constant of the diol.[1][2]

Methodology:

-

Determine the association constant between the boronic acid and ARS (KARS):

-

Prepare a solution of ARS at a constant concentration in a buffer of desired pH.

-

Titrate this solution with increasing concentrations of the boronic acid.

-

Measure the fluorescence intensity after each addition.

-

Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding model to calculate KARS.[1][2]

-

-

Competitive Binding Assay:

-

Prepare a solution containing the boronic acid and ARS at concentrations that result in a significant fluorescence signal.

-

Titrate this solution with increasing concentrations of the diol of interest.

-

Measure the fluorescence intensity after each addition.

-

The decrease in fluorescence corresponds to the displacement of ARS by the diol. .

-

Use the known KARS and the experimental data to calculate the association constant of the boronic acid and the diol.

-

Caption: Workflow for determining diol binding constants using a competitive fluorescence assay.

Applications in Drug Development and Research

The unique properties of the boronic acid-diol interaction have led to a wide range of applications:

-

Sensing and Diagnostics: Boronic acid-based fluorescent sensors are widely used for the detection of saccharides, such as glucose, in biological fluids.[1][2][13] This is crucial for monitoring diabetes.

-

Drug Delivery: The pH- and sugar-responsive nature of boronate esters is exploited in "smart" drug delivery systems.[1][2] For example, a drug can be encapsulated in a boronic acid-containing hydrogel, and its release can be triggered by changes in pH or the presence of glucose.[2]

-

Bioconjugation and Protein Immobilization: The selective reaction of boronic acids with diols on glycoproteins allows for the specific labeling and immobilization of proteins.[11]

-